molecular formula C22H22ClN5 B2495186 3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902285-06-7

3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Numéro de catalogue B2495186
Numéro CAS: 902285-06-7
Poids moléculaire: 391.9
Clé InChI: LRPLFIKFXUZRFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a derivative of the [1,2,3]-triazolo[1,5-a]quinazolin-5-amine class . These compounds are relevant structural templates in both natural and synthetic biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as [1,2,3]-triazolo[1,5-a]quinazolin-4(5H)-one, have been synthesized using eco-compatible catalysts and reaction conditions .


Molecular Structure Analysis

The compound likely contains a triazolo[1,5-a]quinazolin-5-amine core, which is a common structural template in many biologically active compounds .

Applications De Recherche Scientifique

Antimicrobial Activity

The synthesized compound exhibits potent antibacterial activity against gram-positive and gram-negative bacteria. Specifically, N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXk) demonstrated remarkable efficacy against E. coli, P. aeruginosa, and S. epidermidis with a minimal inhibitory concentration (MIC) of 3 µg/mL . This suggests its potential as an antimicrobial agent.

Antitubercular Activity

Compound IXk also displayed antitubercular activity at 6.25 µg/mL. Given the urgent need for novel drugs to combat multi-drug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB), this finding is significant .

Anti-HIV Activity

The same compound (IXk) exhibited anti-HIV activity at 7.15 µg/mL against both HIV-1 and HIV-2. Considering the co-infection challenges posed by TB and HIV, compounds like this could be valuable for dual treatment .

Antiviral Potential

While not directly studied for this compound, related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for antiviral activity. Further investigations could explore its potential against other viruses .

Drug Optimization and Development

Given its promising biological activities, compound IXk warrants further optimization and development. Researchers can explore modifications to enhance its efficacy and safety profiles .

Co-Infection Treatment

Considering the synergy between TB and HIV, compounds like IXk may offer dual benefits for co-infected patients. Their use could address both infections simultaneously .

Orientations Futures

The future directions for this compound could involve further exploration of its potential biological activities, given the activities observed in similar compounds . Further optimization and investigation could lead to the development of more potent analogs.

Propriétés

IUPAC Name

3-(4-chlorophenyl)-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5/c23-16-13-11-15(12-14-16)20-22-25-21(24-17-7-3-1-2-4-8-17)18-9-5-6-10-19(18)28(22)27-26-20/h5-6,9-14,17H,1-4,7-8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPLFIKFXUZRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.